molecular formula C14H18N2O2 B8765442 N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl]-N-methylacetamide

Cat. No. B8765442
M. Wt: 246.30 g/mol
InChI Key: CWHTXVLCGAQQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06485746B1

Procedure details

A fifty liter flask is charged with 1.936 kg of (3-amino-1H-pyrazol-4-yl)-2-thienylmethanone, 2.450 kg of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-methylacetamide and 33.3 kg of acetic acid (Van Waters). The reaction mixture is heated at reflux for 6 hours. The reaction mixture is evaporated to a residue under reduced pressure while maintaining the temperature at approximately 45?C. The residue is dissolved in methylene chloride (8 L; Spectrum) then precipitated by the addition of 32 L of methyl-t-butyl ether. The solid is isolated by filtration and the cake washed with a small portion (3.6 L) of methyl-t-butyl ether (Van Waters). The solid is suspended in a mixture of hexanes (20 L) and ethyl acetate (20 L) and heated at reflux for 5 minutes. The mixture was allowed to cool to room temperature and the solid is isolated by filtration. The cake is washed with a small portion (6 L) of hexanes/ethyl acetate (1:1). The material is dissolved in hot methylene chloride (17 L) then the product is precipitated by the addition of hexanes (17 L). The mixture was allowed to cool to room temperature and the solid is collected by filtration. The solid may be further purified by crystallization from any one of a variety of known solvents and/or washing techniques.
Quantity
1.936 kg
Type
reactant
Reaction Step One
Quantity
2.45 kg
Type
reactant
Reaction Step One
Quantity
33.3 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[O:8])=[CH:5][NH:4][N:3]=1.CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[C:22]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:23]=[CH:24][CH:25]=1)=O>C(O)(=O)C>[CH3:30][N:26]([C:22]1[CH:23]=[CH:24][CH:25]=[C:20]([C:18]2[N:3]3[N:4]=[CH:5][C:6]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)[CH:21]=1)[C:27](=[O:29])[CH3:28]

Inputs

Step One
Name
Quantity
1.936 kg
Type
reactant
Smiles
NC1=NNC=C1C(=O)C=1SC=CC1
Name
Quantity
2.45 kg
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)C)C
Name
Quantity
33.3 kg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to a residue under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at approximately 45?C
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride (8 L; Spectrum)
CUSTOM
Type
CUSTOM
Details
then precipitated by the addition of 32 L of methyl-t-butyl ether
CUSTOM
Type
CUSTOM
Details
The solid is isolated by filtration
WASH
Type
WASH
Details
the cake washed with a small portion (3.6 L) of methyl-t-butyl ether (Van Waters)
ADDITION
Type
ADDITION
Details
The solid is suspended in a mixture of hexanes (20 L) and ethyl acetate (20 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the solid is isolated by filtration
WASH
Type
WASH
Details
The cake is washed with a small portion (6 L) of hexanes/ethyl acetate (1:1)
DISSOLUTION
Type
DISSOLUTION
Details
The material is dissolved in hot methylene chloride (17 L)
CUSTOM
Type
CUSTOM
Details
the product is precipitated by the addition of hexanes (17 L)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid may be further purified by crystallization from any one of a variety of known solvents
WASH
Type
WASH
Details
washing techniques

Outcomes

Product
Name
Type
Smiles
CN(C(C)=O)C1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.